Norlichexanthone

Übersicht

Beschreibung

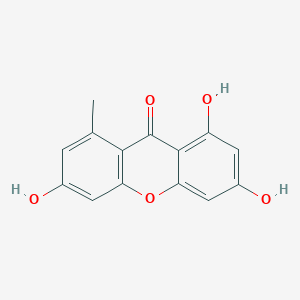

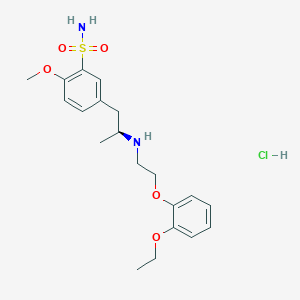

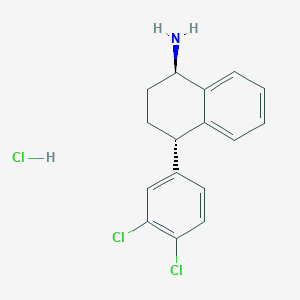

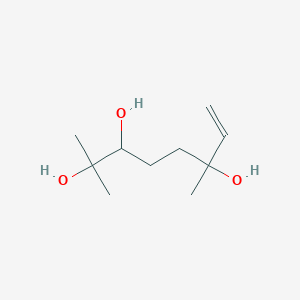

Norlichexanthone is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1, 3 and 6 and a methyl group at position 8 . It has been isolated from Wardomyces anomalus . It has a role as an antimalarial and a fungal metabolite . It is a member of xanthones and a polyphenol . It is a conjugate acid of a norlichexanthone (1-) . Norlichexanthone is a natural product found in Penicillium canescens, Penicillium griseofulvum, and other organisms .

Molecular Structure Analysis

The molecular formula of Norlichexanthone is C14H10O5 . The IUPAC name is 1,3,6-trihydroxy-8-methylxanthen-9-one . The InChI is InChI=1S/C14H10O5/c1-6-2-7 (15)4-10-12 (6)14 (18)13-9 (17)3-8 (16)5-11 (13)19-10/h2-5,15-17H,1H3 . The InChIKey is AQZHBCDRWFMXIN-UHFFFAOYSA-N . The Canonical SMILES is CC1=CC (=CC2=C1C (=O)C3=C (C=C (C=C3O2)O)O)O .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

- Summary of Application : Norlichexanthone has been found to exhibit high antioxidant activity, comparable to that of ascorbic acid . This was discovered in a study involving endolichenic fungi derived from Pertusaria laeviganda .

- Methods of Application : The antioxidant activity of Norlichexanthone was evaluated using the oxygen radical absorbance capacity (ORAC) assay . This involved the use of various reagents and techniques such as 2,2ʹ-azobis (2-methylpropionamidine) dihydrochloride (AAPH), 2,2-diphenyl-1-picrylhydrazyl (DPPH), fluorescein sodium salt (FL), high-performance liquid chromatography with photodiode array (HPLC-PDA), and liquid chromatography with electrospray ionization mass spectrometry (LC-ESI-MS) .

- Results or Outcomes : The study found that Norlichexanthone produced by endolichenic fungus exhibited high antioxidant activity, at the same level as ascorbic acid .

Postmenopausal Osteoporosis Treatment

- Summary of Application : Norlichexanthone has been identified as a potential treatment for postmenopausal osteoporosis . It was found to be a ligand of estrogen receptor-alpha (ERα), which plays a crucial role in bone health .

- Methods of Application : The study used a mammalian-one hybrid assay to screen for ERα modulators from crude extracts of several plant endophytes . Norlichexanthone was then purified from the extract of endophyte ARL-13 .

- Results or Outcomes : Norlichexanthone was found to induce osteoblast formation in MC3T3-E1 precursor cells and inhibit receptor activator of nuclear factor-kappa B ligand (RANKL)-induced osteoclast formation in both RAW264.7 macrophages and mouse primary monocytes . It also exhibited potent anti-osteoporosis efficacy in an ovariectomized mouse model .

Virulence Gene Expression and Biofilm Formation

- Summary of Application : Norlichexanthone has been found to interfere with agr downstream of AgrC activation by autoinducing peptide (AIP), most likely by binding to AgrA . This suggests that it could be used to reduce virulence gene expression and biofilm formation .

- Methods of Application : The exact methods of application are not specified in the available information .

- Results or Outcomes : The exact results or outcomes are not specified in the available information .

Reduction of Virulence Gene Expression and Biofilm Formation

- Summary of Application : Norlichexanthone has been found to reduce virulence gene expression and biofilm formation in Staphylococcus aureus . It interferes with agr downstream of AgrC activation by autoinducing peptide (AIP), most likely by binding to AgrA . This suggests that it could be used to reduce virulence gene expression and biofilm formation .

- Methods of Application : The exact methods of application are not specified in the available information .

- Results or Outcomes : Norlichexanthone reduces S. aureus toxicity towards human neutrophils and interferes directly with AgrA binding to its DNA target . In contrast to ω-hydroxyemodin however, norlichexanthone reduces staphylococcal biofilm formation .

Anti-Virulence Therapy

- Summary of Application : Norlichexanthone has been found to reduce the expression of hla encoding α-hemolysin as well as the regulatory RNAIII of the agr quorum sensing system in S. aureus 8325-4 . This suggests that it could be used in anti-virulence therapy .

- Methods of Application : The exact methods of application are not specified in the available information .

- Results or Outcomes : Norlichexanthone reduces S. aureus toxicity towards human neutrophils and interferes directly with AgrA binding to its DNA target . In contrast to ω-hydroxyemodin, norlichexanthone reduces staphylococcal biofilm formation .

Safety And Hazards

Zukünftige Richtungen

Norlichexanthone has been identified as an active ERα ligand and has shown potential therapeutic effect on postmenopausal osteoporosis by inducing osteoblast formation but inhibiting osteoclast formation . This suggests that Norlichexanthone could be further explored for its potential therapeutic applications.

Eigenschaften

IUPAC Name |

1,3,6-trihydroxy-8-methylxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c1-6-2-7(15)4-10-12(6)14(18)13-9(17)3-8(16)5-11(13)19-10/h2-5,15-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZHBCDRWFMXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174777 | |

| Record name | 9H-xanthen-9-one, 1,3,6-trihydroxy-8-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Norlichexanthone | |

CAS RN |

20716-98-7 | |

| Record name | Norlichexanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20716-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-xanthen-9-one, 1,3,6-trihydroxy-8-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020716987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-xanthen-9-one, 1,3,6-trihydroxy-8-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid](/img/structure/B23484.png)